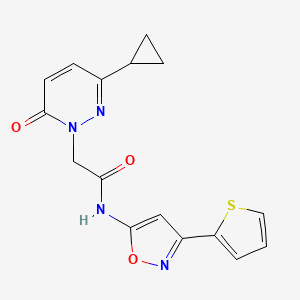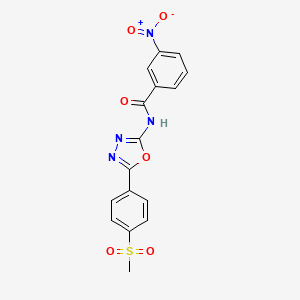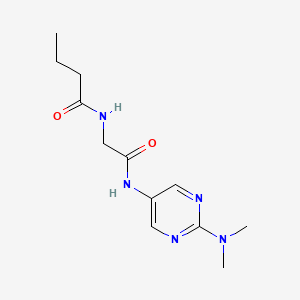
N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a dimethylamino group, and a butyramide group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the functional groups present in the molecule. The pyrimidine ring, the dimethylamino group, and the butyramide group would all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the dimethylamino group could make the compound basic, and the presence of the butyramide group could influence its solubility .科学的研究の応用
Anticancer Applications
Pyrimidine derivatives, including the compound , have been reported to exhibit anticancer properties . They have been used in the treatment of various types of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal properties . They can inhibit the growth of various microorganisms, making them useful in the treatment of infections.
Antiparasitic Applications
Pyrimidine derivatives have been used as antiparasitic agents . They can inhibit the growth and reproduction of parasites, making them useful in the treatment of parasitic infections.
Cardiovascular Applications
These compounds have been used as cardiovascular agents and antihypertensives . They can help regulate blood pressure and improve heart health.
Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They can help reduce inflammation and pain, making them useful in the treatment of various inflammatory conditions and pain management.
Antidiabetic Applications
These compounds have been used as antidiabetic agents . They can help regulate blood sugar levels, making them useful in the treatment of diabetes.
Neuroprotective Applications
Pyrimidine derivatives have been reported to exhibit neuroprotective properties . They can help protect nerve cells from damage, making them useful in the treatment of various neurological conditions.
Other Applications
In addition to the above, pyrimidine derivatives have been used in the treatment of a wide range of other conditions, including antitubercular, antimalarial, antiplasmodial, antiulcer, hair disorders, and coronary heart disease .
作用機序
Target of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Pyrimidine derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
将来の方向性
特性
IUPAC Name |
N-[2-[[2-(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-10(18)13-8-11(19)16-9-6-14-12(15-7-9)17(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZRMXPGQJCET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)
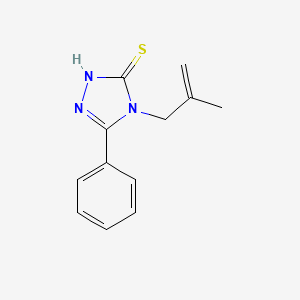
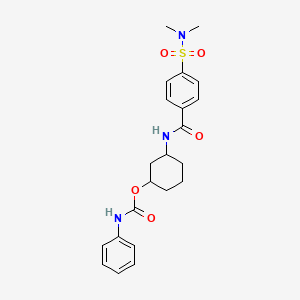
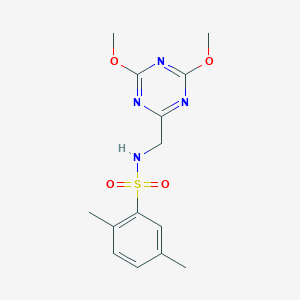
![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)
